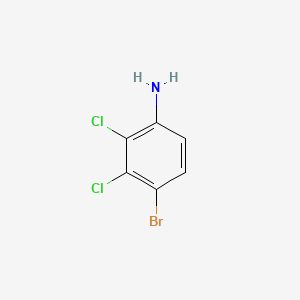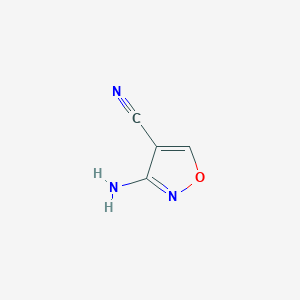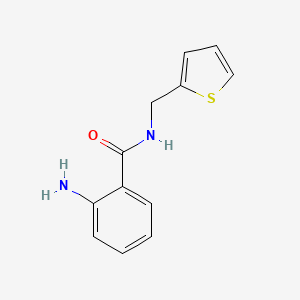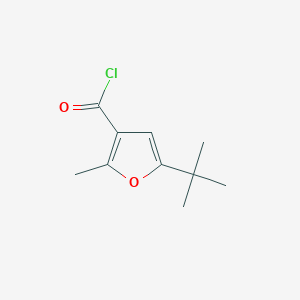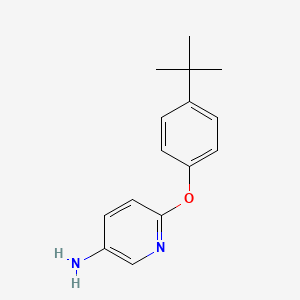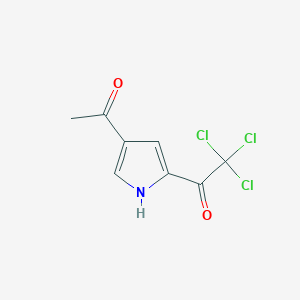
1-(4-acetyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-acetyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone (abbreviated as 4-APTC) is a compound belonging to the family of pyrrolidine derivatives. It is a colorless, volatile liquid with a faint odor. This compound has been of interest to chemists and biologists for its potential applications in a variety of scientific research areas. The synthesis of 4-APTC has been studied extensively and it can be used as a starting material for the synthesis of other compounds. In addition, 4-APTC has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Scientific Research Applications
Electrochromic Applications
A study on a star-shaped pyrrole monomer closely related to 1-(4-acetyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone, 2,4,6-tris(4-(1H-pyrrol-1-yl)phenoxy)-1,3,5-triazine (Tria-Py), focused on its electrochemical properties and electrochromic applications. The polymer P(Tria-Py), derived from this monomer, showed promising applications in electrochromic devices, particularly in switching between colors rapidly with good optical contrast (Ak, Ak, & Toppare, 2006).
Synthesis of Substituted Pyrroles
Another study explored the synthesis of substituted pyrroles, including compounds structurally related to this compound, through microwave-assisted zinc chloride-catalyzed reactions. This study highlighted efficient methods for producing various pyrrole derivatives, potentially applicable in different areas of organic chemistry (Wyrębek et al., 2009).
Conducting Copolymers
Research into conducting copolymers involving succinic acid bis-(4-pyrrol-1-yl-phenyl) ester, a compound related to this compound, revealed insights into the electrochemical behavior and potential electrochromic properties of these polymers. These findings could be relevant for applications in materials science, especially in areas requiring conductive materials (Ertas, Çırpan, & Toppare, 2004).
Bromination Studies
Research on the bromination of related pyrrole derivatives, such as 1-(1-methyl-1H-pyrrol-2-yl)-2-phenylethanone, has provided valuable insights into the chemical reactivity and potential transformations of similar compounds. These studies could inform the development of new synthetic routes and applications for compounds like this compound (Massa, Santo, & Artico, 1989).
Pyrolysis and Flavoring Applications
A specific study on the synthesis of 4-(4-acetyl-5-methyl-1H-pyrrol-2-yl)-2′,3′,4′-trihydroxybutyl cinnamate, a compound structurally related to the one , revealed its potential application in cigarette flavoring. The study focused on the pyrolysis of the product and its impact on aroma components, suggesting potential applications in flavor chemistry (Pei-pei, 2013).
properties
IUPAC Name |
1-(4-acetyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO2/c1-4(13)5-2-6(12-3-5)7(14)8(9,10)11/h2-3,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXMOGNTZJXVPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377485 |
Source


|
| Record name | 1-(4-Acetyl-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72652-34-7 |
Source


|
| Record name | 1-(4-Acetyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72652-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Acetyl-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



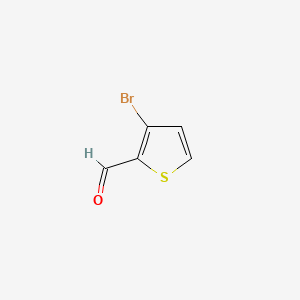
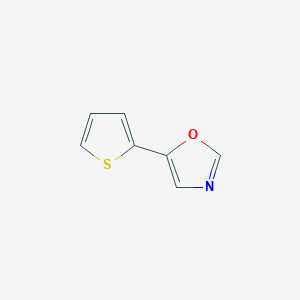
![5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B1273763.png)


